molecular formula C13H16N2O3 B1399256 4-(4-Acetylpiperazin-2-yl)benzoic acid CAS No. 1316221-78-9

4-(4-Acetylpiperazin-2-yl)benzoic acid

Cat. No. B1399256
M. Wt: 248.28 g/mol
InChI Key: NSWMKBLZTBHUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylpiperazin-2-yl)benzoic acid is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its CAS Number: 104080-55-9 .


Molecular Structure Analysis

The linear formula of 4-(4-Acetylpiperazin-2-yl)benzoic acid is C13 H16 N2 O3 . The InChI Code is 1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) .

Scientific Research Applications

Co-crystallization Studies

  • Benzoic acid derivatives, including compounds related to 4-(4-Acetylpiperazin-2-yl)benzoic acid, have been studied for their co-crystallization properties with N-containing bases (Skovsgaard & Bond, 2009).

Synthesis of Key Precursors in Drug Development

  • The compound has been synthesized as a key precursor for drug molecules, indicating its role in the development of new pharmaceuticals (Koroleva et al., 2012).

Chemical Synthesis Optimization

  • Research on the synthesis of 4-(4-Methylpiperazin-1-yl)methyl benzoic acid dihydrochloride, closely related to the query compound, has contributed to the field of chemical synthesis optimization (Xiao-qin, 2010).

Studies in Anticancer Activity

  • Derivatives of benzoic acid have been explored for their potential anticancer activities. This suggests a possible research avenue for 4-(4-Acetylpiperazin-2-yl)benzoic acid in oncology (Ünver & Cantürk, 2017).

Applications in Anti-inflammatory Drug Synthesis

  • The compound has potential applications in the synthesis of anti-inflammatory drugs, as indicated by research on similar benzoic acid derivatives (Rolando et al., 2013).

Cytotoxicity Evaluation in Drug Research

  • Studies have investigated the cytotoxic effects of related benzoic acid esters, highlighting the importance of this class of compounds in evaluating drug safety and efficacy (Mansour et al., 2021).

properties

IUPAC Name

4-(4-acetylpiperazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-7-6-14-12(8-15)10-2-4-11(5-3-10)13(17)18/h2-5,12,14H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWMKBLZTBHUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylpiperazin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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